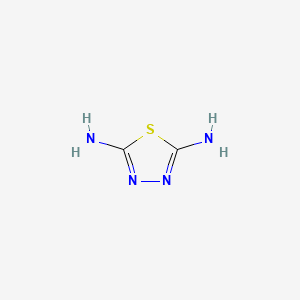

2,5-Diamino-1,3,4-thiadiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVLLEIKCNQUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183606 | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-81-7 | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Simplified, High-Yield Synthesis of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a simple and efficient synthesis route for 2,5-Diamino-1,3,4-thiadiazole, a valuable building block in medicinal chemistry. The featured method is characterized by its use of readily available starting materials, mild reaction conditions, and high product yield, making it an attractive option for both academic and industrial research settings.

Introduction

This compound is a key heterocyclic scaffold known for its diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. Its utility as a precursor in the development of novel therapeutic agents necessitates accessible and efficient synthetic protocols. This document details a straightforward synthesis via the oxidative cyclization of bithiourea.

Core Synthesis Route: Oxidative Cyclization of Bithiourea

The most direct and high-yielding synthesis of this compound involves the cyclization of bithiourea (also known as N,N'-bis(thiocarbamyl)hydrazine) using a mild oxidizing agent such as hydrogen peroxide. This method stands out for its simplicity and excellent yield.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from bithiourea.

| Parameter | Value | Reference |

| Starting Material | Bithiourea | [1] |

| Oxidizing Agent | 3% Hydrogen Peroxide (H₂O₂) | [1] |

| Reactant Molar Ratio | ~1:1.5 (Bithiourea:H₂O₂) | [1] |

| Temperature | 50-60 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Reported Yield | 96.4% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the oxidative cyclization of bithiourea.[1]

Materials:

-

Bithiourea (0.2 mol, 30 g)

-

3% Hydrogen Peroxide (40 mL)

-

250 mL Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or water bath

Procedure:

-

Reaction Setup: Place bithiourea (30 g, 0.2 mol) into a 250 mL round-bottomed flask.

-

Reagent Addition: Add 40 mL of 3% hydrogen peroxide to the flask containing the bithiourea.

-

Reaction Conditions: With continuous stirring, heat the mixture to 50-60 °C and maintain this temperature under reflux for 1 hour.

-

Work-up and Isolation: The product can be isolated upon completion of the reaction. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent. The reported yield for this procedure is 96.4%.[1]

Visualizing the Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below, from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,5-Diamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the key spectroscopic techniques used to elucidate its structure and purity, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to aid researchers in their own analyses of this important scaffold.

Introduction

This compound is a five-membered heterocyclic ring containing two nitrogen atoms, a sulfur atom, and two amino groups. This scaffold is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural features of this compound, particularly its ability to act as a ligand and form metal complexes, contribute to its diverse biological functions.[2] Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in research and drug development settings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its closely related derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound and its derivatives is characterized by the presence of vibrations associated with the amino groups and the thiadiazole ring.

Table 1: FT-IR Spectral Data for this compound Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3286, 3163 | N-H stretching (NH₂) | [3] |

| 1604 | C=N stretching | [3] |

| 1257 | C-S stretching | [3] |

Note: Data is for a derivative, 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Table 2: ¹H NMR Spectral Data for this compound Derivatives

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 6.79 | m | NH₂ | [3] |

Note: Data is for a derivative, 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol, in DMSO-d₆.

Table 3: ¹³C NMR Spectral Data for this compound Derivatives

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 172.67 | C=N (Thiadiazole ring) | [4] |

| 156.3, 168.1 | C2 and C5 of Thiadiazole ring | [5] |

Note: Data is for derivatives of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound and its metal complexes shows characteristic absorption bands.

Table 4: UV-Vis Spectral Data for this compound and its Metal Complexes

| Wavelength (λmax, nm) | Assignment | Reference |

| 271, 217 | Ligand (this compound) | [2] |

| 271, 229 | Co(II) Complex | [2] |

| 271, 231 | Ni(II) Complex | [2] |

| 271, 229 | Cu(II) Complex | [2] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound Derivatives

| m/z | Assignment | Reference |

| 282.0818 | [M+H]⁺ of 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | [5] |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidative cyclization of bithiourea.[2]

-

Reaction Setup: A mixture of bithiourea and 3% hydrogen peroxide is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is refluxed with stirring for a specified period.

-

Work-up: The reaction mixture is cooled, and the solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695).

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

UV-Vis Spectroscopy

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMSO).

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway

Derivatives of this compound have been investigated for their anticancer properties, with some studies suggesting their mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Conclusion

The spectroscopic techniques outlined in this guide are indispensable for the comprehensive characterization of this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this versatile heterocyclic compound. A thorough understanding of its spectroscopic properties is fundamental to advancing its potential in drug discovery and development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,5-Diamino-1,3,4-thiadiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development, a thorough understanding of the NMR spectral characteristics of heterocyclic compounds is crucial for compound identification, purity assessment, and structural elucidation. The 1,3,4-thiadiazole (B1197879) ring, a common scaffold in medicinally important compounds, presents a unique electronic environment that influences the chemical shifts of its constituent and substituent atoms.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative substituted 1,3,4-thiadiazole derivative. The data is presented in a structured format to facilitate clear interpretation and comparison.

Table 1: ¹H NMR Spectral Data of a Representative 2-Amino-5-substituted-1,3,4-thiadiazole Derivative

| Signal No. | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 7.35 | Singlet | 2H | -NH₂ (Amino group protons) |

| 2 | 7.48 | Doublet | 2H | Ar-H (Aromatic protons) |

| 3 | 7.67 | Doublet | 2H | Ar-H (Aromatic protons) |

| 4 | 1.29 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl protons) |

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of a Representative 2-Amino-5-substituted-1,3,4-thiadiazole Derivative

| Signal No. | Chemical Shift (δ) ppm | Assignment |

| 1 | 168.1 | C2 (Thiadiazole ring carbon) |

| 2 | 156.3 | C5 (Thiadiazole ring carbon) |

| 3 | 152.2 | C-Ar (Aromatic carbon) |

| 4 | 128.3 | C-Ar (Aromatic carbon) |

| 5 | 126.0 | CH-Ar (Aromatic carbon) |

| 6 | 125.8 | CH-Ar (Aromatic carbon) |

| 7 | 34.5 | -C (CH₃)₃ (Quaternary carbon of t-butyl) |

| 8 | 30.8 | -C(C H₃)₃ (Methyl carbons of t-butyl) |

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,5-diamino-1,3,4-thiadiazole or its derivatives is provided below. This protocol can be adapted based on the specific instrumentation and sample characteristics.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of the 1,3,4-thiadiazole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and its wide chemical shift window.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although referencing to the residual solvent peak is more common.

2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include:

-

Spectral width: ~16 ppm

-

Number of scans: 8-16 (can be increased for dilute samples)

-

Relaxation delay (d1): 1-5 seconds

-

Pulse width: Calibrated 90° pulse

-

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and improve the signal-to-noise ratio. Key parameters include:

-

Spectral width: ~220 ppm

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Relaxation delay (d1): 2 seconds

-

Pulse width: Calibrated 30-45° pulse to allow for faster repetition.

-

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[2]

Visualizations

The following diagrams illustrate the chemical structure of the core compound and a typical workflow for its NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

References

Physical and chemical properties of 2,5-Diamino-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its five-membered ring, containing sulfur and nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to drug development and scientific research. The thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[2]

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3,4-Thiadiazole-2,5-diamine | [3] |

| CAS Number | 2937-81-7 | [1][3] |

| Molecular Formula | C₂H₄N₄S | [1][3] |

| Molecular Weight | 116.14 g/mol | [1] |

| Melting Point | 201 °C (decomposes) | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, DMF, and hot distilled water. | [4] |

| pKa | Not available | |

| UV-Vis (λmax) | 248 nm (in H₂O) |

Synthesis and Purification

The most common synthetic route to this compound involves the oxidative cyclization of bithiourea. Another reported method utilizes the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate (B86663) in the presence of magnesium oxide nanoparticles.

Experimental Protocol: Synthesis from Bithiourea

This protocol details the synthesis of this compound from bithiourea.

Materials:

-

Bithiourea (30 g, 0.2 mol)

-

3% Hydrogen Peroxide (H₂O₂) (40 mL)

-

250 mL Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or water bath

Procedure:

-

Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.

-

Add 40 mL of 3% H₂O₂ to the flask.

-

Set up the apparatus for reflux with continuous stirring.

-

Heat the mixture to 50-60 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethanol (B145695) to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound is typically performed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups.

Expected FTIR Peaks:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amino groups.

-

C=N stretching: A sharp peak around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.

-

C-S stretching: Absorption bands in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule. Due to the symmetrical nature of this compound, the spectra are relatively simple.

Expected NMR Signals (in DMSO-d₆):

-

¹H NMR: A broad singlet corresponding to the amino protons (-NH₂). The chemical shift will be dependent on the concentration and temperature.

-

¹³C NMR: A single signal for the two equivalent carbon atoms of the thiadiazole ring. The chemical shift is expected in the downfield region due to the influence of the heteroatoms.[5][6][7][8]

Experimental Protocol: NMR Spectroscopy

-

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process and analyze the spectra to determine the chemical shifts and multiplicities of the signals.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol).

-

Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax). For this compound in water, the λmax is observed at 248 nm.

Chemical Reactivity and Applications

The two primary amino groups and the nitrogen and sulfur atoms in the heterocyclic ring make this compound a reactive molecule and a valuable building block in organic synthesis.

-

Coordination Chemistry: It acts as a ligand, coordinating with various metal ions through its nitrogen and sulfur atoms to form metal complexes. These complexes have shown enhanced biological activities compared to the parent ligand.[4]

-

Derivative Synthesis: The amino groups can be readily derivatized to synthesize a wide range of compounds with potential pharmacological applications, including Schiff bases and sulfonamides.

-

Medicinal Chemistry: Derivatives of this compound have been extensively studied for their broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[7][9]

Biological Significance and Signaling Pathways

While the precise molecular mechanisms of action for this compound itself are not extensively documented, its derivatives have been shown to target various enzymes and signaling pathways. This suggests that the thiadiazole scaffold is a promising pharmacophore for the development of targeted therapies.

-

Enzyme Inhibition: Many thiadiazole derivatives exhibit their biological effects through the inhibition of specific enzymes. For instance, certain sulfonamide-based thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrase.[10] Other derivatives have been investigated as inhibitors of α-glucosidase, c-Jun N-terminal kinase (JNK), and Abl tyrosine kinase.[11][12][13]

-

Modulation of Signaling Pathways: By inhibiting key enzymes, thiadiazole derivatives can modulate various cellular signaling pathways. For example, inhibition of kinases like AKT1 and AKT2 can impact cell survival and proliferation pathways, which is relevant for cancer therapy.[5] The JNK signaling pathway is involved in cellular responses to stress, and its inhibition by thiadiazole derivatives has therapeutic potential.[12]

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and the broad pharmacological potential of its derivatives. This guide has provided a detailed overview of its fundamental properties, synthesis, and characterization. While the specific molecular targets of the parent compound require further investigation, the diverse biological activities of its derivatives highlight the importance of the 1,3,4-thiadiazole (B1197879) scaffold in modern drug discovery and development. Further research into the specific interactions of this compound with cellular signaling pathways will be crucial for unlocking its full therapeutic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

Tautomeric Forms of 2,5-Diamino-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Tautomerism in 1,3,4-Thiadiazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a crucial role in the chemical reactivity, biological activity, and spectroscopic properties of heterocyclic compounds. For derivatives of 1,3,4-thiadiazole (B1197879), various forms of tautomerism, including amino-imino, thione-thiol, and keto-enol, have been observed and studied.[1][2][3][4] The prevalence of a particular tautomer can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiadiazole ring.[1] Understanding the tautomeric landscape of 2,5-diamino-1,3,4-thiadiazole is therefore essential for rational drug design and the development of novel therapeutics.

Potential Tautomeric Forms of this compound

Based on theoretical studies of 2-amino-1,3,4-thiadiazole (B1665364) and its derivatives, this compound is expected to exist in a dynamic equilibrium between several tautomeric forms.[5] These can be broadly categorized as the diamino, amino-imino, and diimino forms.

The primary tautomeric equilibrium involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom. The potential tautomers are:

-

This compound: The aromatic, diamino form.

-

5-Amino-2-imino-1,3,4-thiadiazoline: An amino-imino form where one of the amino groups is converted to an imino group, with the proton residing on a ring nitrogen.

-

2,5-Diimino-1,3,4-thiadiazolidine: The diimino form where both amino groups are converted to imino groups.

Further complexity arises from the specific location of the proton on the ring nitrogens and the geometry of the imino groups, leading to several possible isomers for the amino-imino and diimino forms.

Methodologies for the Study of Tautomerism

The characterization of tautomeric forms relies on a combination of computational and experimental techniques.

Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.

Protocol for Computational Analysis:

-

Geometry Optimization: The structures of all potential tautomers are optimized in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[5]

-

Energy Calculations: The relative electronic energies, enthalpies, and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The polarizable continuum model (PCM) can be employed to simulate the effect of different solvents on tautomeric equilibria.[5]

-

Transition State Search: To understand the kinetics of interconversion, transition state structures connecting the tautomers can be located and the energy barriers for proton transfer calculated.

Experimental Techniques

Spectroscopic and crystallographic methods provide direct evidence for the existence and structure of tautomers.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of protons attached to nitrogen (NH and NH₂) are sensitive to the tautomeric form. The number of signals and their integration can help identify the major tautomer in solution. Solvent-dependent studies can reveal shifts in the tautomeric equilibrium.[1]

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring are distinct for each tautomeric form. For example, the carbon atom of a C=N bond in an imino tautomer will have a different chemical shift compared to the corresponding carbon in the aromatic amino form.[1]

3.2.2. Infrared (IR) Spectroscopy

The positions of N-H stretching and bending vibrations, as well as C=N and C-N stretching frequencies, can help distinguish between amino and imino tautomers.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles, which can definitively identify the tautomeric form present in the solid state.[2][6][7] For instance, the C-N bond lengths in the exocyclic amino/imino groups can differentiate between a single and a double bond.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is pending further research, studies on related compounds provide valuable insights. For instance, in a study of a novel 1,3,4-thiadiazole derivative, the keto-enol tautomeric equilibrium was shown to be solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO and the enol form in non-polar solvents like chloroform.[1] Similar solvent-dependent effects are anticipated for the amino-imino tautomerism of this compound.

Table 1: Summary of Spectroscopic Data for a Tautomeric 1,3,4-Thiadiazole Derivative[1]

| Spectroscopic Data | Keto Form | Enol Form |

| ¹³C NMR (δ, ppm) | 204.5 (C=O) | 155.5 (C-OH) |

| Mass Spec. (m/z) | 43 | 407 |

Note: This data is for a derivative and not this compound itself, but illustrates the type of data used to confirm tautomerism.

Implications for Drug Development

The ability of this compound to exist in multiple tautomeric forms has significant implications for its use in drug development:

-

Receptor Binding: Different tautomers will have distinct shapes, hydrogen bonding capabilities, and electrostatic potentials, leading to different binding affinities for biological targets.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: A thorough understanding and characterization of all possible tautomeric forms are crucial for securing robust patent protection.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical and biological character. Although direct experimental quantification of its tautomeric forms is an area for future research, a strong theoretical and experimental framework exists for its study. By employing a combination of computational modeling and spectroscopic techniques, researchers can elucidate the tautomeric landscape of this important heterocyclic compound, thereby enabling more effective drug design and development. The methodologies and insights presented in this guide provide a solid foundation for such investigations.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Crystal Structure Analysis of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,5-diamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for the synthesis and characterization of this molecule and its derivatives, presents available structural data, and discusses the nature of intermolecular interactions that govern its solid-state architecture.

Introduction

This compound is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two amino substituents. This scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are crucial for understanding its physicochemical properties, stability, and biological function. While the crystal structures of numerous derivatives have been elucidated, a definitive publicly available single-crystal X-ray diffraction study for the parent this compound is not readily found in the literature. This guide, therefore, draws upon data from closely related structures and general experimental practices to provide a thorough understanding of its structural analysis.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the cyclization of thiosemicarbazide (B42300) derivatives.

Synthesis of this compound Derivatives.[1]

A general and efficient method for the synthesis of this compound derivatives involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate (B86663) in the presence of a catalyst, such as magnesium oxide nanoparticles. This method offers good-to-excellent yields and proceeds under relatively mild conditions.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound derivatives.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules in the crystal lattice. While specific crystallographic data for the parent this compound is not available, analysis of its derivatives reveals key structural features.

For instance, studies on substituted this compound derivatives show a near-planar 1,3,4-thiadiazole (B1197879) ring. The molecular geometry of these compounds is often stabilized by various intramolecular and intermolecular interactions.[1]

Table 1: Representative Crystallographic Data for a Substituted 1,3,4-Thiadiazole Derivative

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀FN₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 11.987(5) |

| α (°) | 90 |

| β (°) | 99.123(1) |

| γ (°) | 90 |

| Volume (ų) | 1492.1(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.487 |

| R-factor (%) | 4.56 |

Note: Data is for a representative 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivative and is intended for illustrative purposes.

Intermolecular Interactions

The crystal packing of this compound and its derivatives is dominated by a network of hydrogen bonds. The amino groups act as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring and the sulfur atom can act as hydrogen bond acceptors. These interactions, along with other weak interactions like C–H···π and π–π stacking, play a crucial role in the stabilization of the crystal structure.[1] The hydrogen-bonding network in related structures, such as 2-amino-5-methyl-1,3,4-thiadiazole, has been shown to be three-dimensional.[2]

Logical Relationship of Structural Stabilization

Caption: Intermolecular forces contributing to crystal stability.

Spectroscopic and Thermal Characterization

A combination of spectroscopic and thermal analysis techniques is essential for the comprehensive characterization of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the amino groups, the C=N and C-S bonds of the thiadiazole ring are key indicators in the IR spectrum.

Table 2: Typical FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3400 - 3100 |

| C=N stretch (thiadiazole ring) | 1650 - 1550 |

| C-N stretch | 1400 - 1200 |

| C-S stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the molecular structure. In the ¹H NMR spectrum, the protons of the amino groups typically appear as a broad singlet. The chemical shifts in the ¹³C NMR spectrum are characteristic of the carbon atoms in the thiadiazole ring.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow to or from a sample as it is heated or cooled, revealing melting points and other phase transitions.

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, DMF).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F².[3]

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the instrument, and the spectrum is collected, typically in the range of 4000-400 cm⁻¹.[4]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5][6][7]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in a tared TGA pan.[8]

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air), and the mass loss is recorded as a function of temperature.[9]

Experimental Characterization Workflow

Caption: Workflow for the physicochemical characterization of the compound.

Conclusion

The structural analysis of this compound and its derivatives is fundamental to understanding their properties and potential applications, particularly in drug development. While a definitive crystal structure of the parent compound remains to be publicly detailed, the examination of its derivatives provides valuable insights into the planarity of the thiadiazole ring and the crucial role of hydrogen bonding in stabilizing the crystal lattice. The combination of single-crystal X-ray diffraction with spectroscopic and thermal analysis methods provides a robust framework for the comprehensive characterization of this important class of heterocyclic compounds. Further research to elucidate the crystal structure of the parent this compound is warranted to provide a complete picture of its solid-state properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 8. epfl.ch [epfl.ch]

- 9. etamu.edu [etamu.edu]

An In-Depth Technical Guide to the Synthesis of 2,5-Diamino-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-diamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several pathways, primarily involving the cyclization of open-chain sulfur and nitrogen-containing precursors. The most prevalent and effective starting materials include bithiourea, thiosemicarbazide, and dithiocarbamates. Each of these precursors offers distinct advantages in terms of yield, reaction conditions, and scalability.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material(s) | Reagents/Conditions | Yield (%) | Reference |

| Bithiourea | 3% Hydrogen Peroxide, Reflux (50-60°C) | 96.4% | [1] |

| Thiosemicarbazide & Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform, Reflux | 64.4 - 70.3% | [2][3] |

| Thiosemicarbazide & Carboxylic Acid | Phosphorous Oxychloride (POCl3), DMF, Microwave (300W) | Not specified | [4] |

| Thiosemicarbazide & Carboxylic Acid | Concentrated Sulfuric Acid, Ultrasonic Irradiation | Not specified | [4] |

| Dithiocarbamate Derivatives & Hydrazine Sulfate | MgO Nanoparticles, Refluxing Water | up to 95% | [5][6] |

| N,N'-disubstituted hydrazinecarbothioamides | Tetrahalo-1,4-benzoquinones, THF | 12 - 26% | [7][8] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic pathways identified.

Synthesis from Bithiourea

This method stands out for its high yield and relatively straightforward procedure. The oxidative cyclization of bithiourea using hydrogen peroxide is an efficient route to this compound.

Experimental Protocol:

-

Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.[1]

-

Add 40 mL of 3% hydrogen peroxide (H₂O₂).[1]

-

Reflux the mixture at 50–60 °C for 1 hour with continuous stirring.[1]

-

Monitor the reaction progress.

-

Upon completion, cool the reaction mixture and isolate the product, which is expected to be this compound.

-

The reported yield for this procedure is 96.4%.[1]

References

- 1. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]

- 7. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Cyclization of Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative cyclization of thiosemicarbazide (B42300) derivatives, a pivotal reaction in the synthesis of biologically active heterocyclic compounds. This document outlines the core principles, experimental methodologies, and applications of this reaction, with a focus on the formation of 1,3,4-thiadiazoles and 1,2,4-triazoles, moieties of significant interest in medicinal chemistry and drug development.

Introduction

Thiosemicarbazide and its derivatives serve as versatile building blocks in organic synthesis, readily undergoing cyclization to form a variety of heterocyclic systems. Oxidative cyclization is a prominent strategy to achieve these transformations, offering a direct route to valuable scaffolds such as 1,3,4-thiadiazoles and 1,2,4-triazoles. These heterocycles are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The oxidative conditions employed play a crucial role in directing the cyclization pathway, leading to the selective formation of either the thiadiazole or triazole ring system.

Core Reaction Mechanisms

The oxidative cyclization of thiosemicarbazide derivatives can proceed through different mechanistic pathways, largely dependent on the nature of the starting material (thiosemicarbazide vs. thiosemicarbazone), the oxidizing agent, and the reaction conditions.

2.1. Formation of 1,3,4-Thiadiazoles:

The synthesis of 2-amino-1,3,4-thiadiazoles often involves the oxidative cyclization of thiosemicarbazones, which are typically formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. The proposed mechanism generally involves the oxidation of the sulfur atom, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the imine carbon, leading to the five-membered ring. Subsequent dehydration yields the aromatic 1,3,4-thiadiazole (B1197879). A variety of oxidizing agents, including ferric chloride (FeCl₃), iodine (I₂), and bromine (Br₂), can be employed to facilitate this transformation.[3][5]

2.2. Formation of 1,2,4-Triazoles:

The formation of 1,2,4-triazole-3-thiones from thiosemicarbazides typically proceeds via an initial acylation or formylation step to form an acylthiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization under basic conditions, where the terminal nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,2,4-triazole (B32235) ring.[1][6][7]

Data Presentation: Quantitative Analysis of Oxidative Cyclization Reactions

The efficiency of the oxidative cyclization is influenced by various factors, including the choice of oxidizing agent, solvent, temperature, and reaction time. The following tables summarize the yields of 1,3,4-thiadiazole and 1,2,4-triazole derivatives under different experimental conditions.

Table 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles via Oxidative Cyclization of Thiosemicarbazones

| Aryl Substituent (R) | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Phenyl | FeCl₃ | Ethanol (B145695) | 1-2 h | 82 | [8] |

| 4-Chlorophenyl | FeCl₃ | Ethanol | 1-2 h | 80 | [5] |

| 4-Nitrophenyl | FeCl₃ | Ethanol | 1-2 h | 89 | [5] |

| 4-Methoxyphenyl | FeCl₃ | Water (Microwave) | 3 min | 88 | [5] |

| 2,4-Dichlorophenyl | FeCl₃ | Water (Microwave) | 3 min | 84 | [5] |

| Phenyl | Br₂/AcOH | Acetic Acid | 2-3 h | 82 | [5] |

| 4-Fluorophenyl | FeCl₃ | Water (Microwave) | 3 min | 90 | [5] |

Table 2: Synthesis of 5-Substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

| Substituent (R) | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Phenyl | NaOH | Water/Ethanol | 1 h | 71 | [1] |

| 4-Hydroxyphenyl | KOH | Water | 4 h | - | [1] |

| Methyl | NaOH | Water/Ethanol | - | - | [9] |

| Ethyl | NaOH | Water/Ethanol | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the oxidative cyclization of thiosemicarbazide derivatives.

4.1. General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles using Ferric Chloride [8]

-

Thiosemicarbazone Synthesis: A mixture of an appropriate aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.

-

Oxidative Cyclization: The synthesized thiosemicarbazone (0.01 mol) is suspended in water (150 mL). A solution of ferric chloride (0.075 mol in 150 mL of water) is added. The reaction mixture is heated and maintained at 80-90°C for 1-2 hours.

-

Work-up and Purification: The hot reaction mixture is filtered. A mixture of citric acid (0.055 mol) and sodium citrate (B86180) (0.025 mol) is added to the filtrate and stirred. After cooling to room temperature, the solution is basified with 50% aqueous ammonia. The precipitated 2-amino-5-aryl-1,3,4-thiadiazole is filtered and recrystallized from 25% aqueous ethanol to afford the pure product.

4.2. One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [9]

-

Reaction Setup: To a solution of a substituted hydrazide (1 mmol) in ethanol (10 mL), the corresponding alkyl or aryl isothiocyanate (1 mmol) is added.

-

Acylthiosemicarbazide Formation: The reaction mixture is stirred at room temperature for 1-2 hours to form the acyl/aroyl substituted thiosemicarbazide intermediate.

-

Cyclization: A 4N sodium hydroxide (B78521) solution (10 mL) is added to the reaction mixture, and the solution is refluxed for 4-6 hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with concentrated hydrochloric acid. The precipitated 1,2,4-triazole-5-thione derivative is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Mandatory Visualizations

5.1. Signaling Pathway: Antifungal Mechanism of Triazoles

Triazole antifungal agents, which can be synthesized from thiosemicarbazide precursors, exert their effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[10][11][12][13]

Caption: Antifungal mechanism of triazole derivatives.

5.2. Experimental Workflow: Synthesis of 2-Amino-1,3,4-thiadiazoles

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thiosemicarbazones.

Caption: Experimental workflow for thiadiazole synthesis.

5.3. Logical Relationship: Oxidative Cyclization Pathways

This diagram illustrates the divergent pathways of oxidative cyclization of thiosemicarbazide derivatives, leading to either 1,3,4-thiadiazoles or 1,2,4-triazoles depending on the starting material and reaction conditions.

Caption: Pathways of oxidative cyclization.

References

- 1. hakon-art.com [hakon-art.com]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Theoretical DFT Insights into 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide for Researchers

An in-depth analysis of the structural, electronic, and vibrational properties of 2,5-Diamino-1,3,4-thiadiazole (DATD) using Density Functional Theory (DFT) is presented. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical underpinnings and experimental correlations of this important heterocyclic compound.

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating the molecular properties that govern the behavior of these compounds. DFT calculations provide a computational lens to explore molecular structure, vibrational spectra, and electronic characteristics, offering insights that complement and guide experimental research.

Molecular Geometry and Structural Parameters

DFT calculations have been employed to determine the optimized molecular geometry of this compound and its derivatives. These studies consistently show a planar structure for the 1,3,4-thiadiazole (B1197879) ring.[3] The bond lengths and angles calculated by DFT methods, such as B3LYP with various basis sets, are generally in good agreement with experimental data obtained from X-ray diffraction studies.[4]

Below is a table summarizing key optimized geometrical parameters for a representative 2-amino-5-substituted-1,3,4-thiadiazole derivative, providing a quantitative look at its structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | N-N (thiadiazole ring) | 1.358 Å[3] |

| C-N (amino group to ring) | 1.363 Å[3] | |

| Dihedral Angle | C4–S3–C5–N6 | ~176.5°[3] |

| N1–N2–C5–N6 | ~176.5°[3] |

Table 1: Selected Optimized Geometrical Parameters for a 2-Amino-5-substituted-1,3,4-thiadiazole derivative.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule, aiding in the assignment of spectral bands. For this compound derivatives, theoretical spectra have shown good coherence with experimental FT-IR and FT-Raman spectra.[3]

Key vibrational modes for the 1,3,4-thiadiazole core and its substituents are summarized below.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H stretching | Amino group | 3200 - 3400 |

| C=N stretching | Thiadiazole ring | ~1600 |

| N-H bending | Amino group | ~1500 |

| C-S-C stretching | Thiadiazole ring | Below 700[5] |

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives.

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential biological activity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6] DFT studies have been instrumental in calculating these properties for 1,3,4-thiadiazole derivatives.

A smaller HOMO-LUMO gap suggests higher reactivity, which can be correlated with increased biological activity. For instance, the introduction of certain substituents can modulate this energy gap and, consequently, the molecule's properties.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 1,3,4-thiadiazole-2,5-diamine | (Data not available in snippets) | (Data not available in snippets) | (Data not available in snippets) |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | (Data not available in snippets) | (Data not available in snippets) | 5.52174[3] |

Table 3: Frontier Molecular Orbital Energies of 1,3,4-Thiadiazole Derivatives.

Experimental Protocols: A Brief Overview

The synthesis and characterization of this compound and its derivatives involve a series of well-established chemical procedures.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate.[7] Another method starts from thiosemicarbazide, which is reacted with carbon disulfide in the presence of a base, followed by acidification.[8]

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:

-

FT-IR and FT-Raman Spectroscopy: To identify functional groups and confirm the molecular structure by comparing experimental vibrational frequencies with theoretical calculations.[3]

-

¹H-NMR and ¹³C-NMR Spectroscopy: To determine the chemical environment of protons and carbon atoms, respectively, providing detailed structural information.[9][10]

-

UV-Vis Spectroscopy: To study the electronic transitions within the molecule.[3]

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[9]

Visualizing Theoretical and Experimental Workflows

The following diagrams illustrate the typical workflows involved in the theoretical and experimental investigation of this compound.

A typical workflow for DFT and experimental studies.

A generalized synthesis pathway for 1,3,4-thiadiazole derivatives.

Conclusion

DFT studies provide a robust theoretical framework for understanding the fundamental properties of this compound and its analogues. The strong correlation between theoretical predictions and experimental observations underscores the power of computational chemistry in modern drug discovery and materials science. This guide offers a foundational understanding of the key theoretical concepts and experimental methodologies, aiming to facilitate further research and development in this promising area of chemical science.

References

- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemlett.com [jchemlett.com]

- 7. researchgate.net [researchgate.net]

- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Solubility Profile of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,5-Diamino-1,3,4-thiadiazole in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this heterocyclic compound in their work. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the precise solubility of this compound.

Core Executive Summary

This compound is a versatile building block in medicinal chemistry, known for its role in the synthesis of various biologically active compounds. Understanding its solubility is critical for reaction optimization, formulation development, and biological screening. This guide consolidates the known solubility characteristics and presents a standardized methodology for its empirical determination.

Solubility Data

Direct quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and data from closely related analogs provide valuable insights into its solubility profile.

| Solvent | Compound | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Metal Complexes of this compound | Well Soluble | [1] |

| Dimethylformamide (DMF) | Metal Complexes of this compound | Well Soluble | [1] |

| Hot Distilled Water | Metal Complexes of this compound | Well Soluble | [1] |

| Water | 2-Amino-1,3,4-thiadiazole (analog) | Soluble, 25 mg/mL | [2] |

| Alcohols | 1,3,4-thiadiazol-2-amine (analog) | More Soluble | [3] |

| Hexane | 1,3,4-thiadiazol-2-amine (analog) | Less Soluble | [3] |

It is generally observed that thiadiazole derivatives exhibit increased solubility in polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes the universally accepted shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and reproducible, providing the thermodynamic solubility value.[4][5][6][7][8]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should not change over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

UV-Vis Spectrophotometry: If the compound has a chromophore, prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the saturated solution from the calibration curve.[9][10][11][12]

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method for the analysis of this compound. This involves selecting an appropriate column, mobile phase, and detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration. Inject the diluted, filtered sample and determine its concentration from the calibration curve.[13][14][15][16][17]

-

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or g/100mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

References

- 1. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. longdom.org [longdom.org]

- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 11. eu-opensci.org [eu-opensci.org]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Discovery and History of 2,5-Diamino-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2,5-Diamino-1,3,4-thiadiazole. From its roots in the late 19th-century exploration of heterocyclic chemistry to its modern applications, this document traces the evolution of our understanding and utilization of this important scaffold. Detailed experimental protocols for seminal and contemporary syntheses are provided, alongside a quantitative summary of its physicochemical properties. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical logic and applications.

Introduction: The Dawn of Thiadiazole Chemistry

The journey into the world of 1,3,4-thiadiazoles, the heterocyclic family to which this compound belongs, began in the late 19th century. The development of this field is intrinsically linked to the discovery of hydrazine (B178648) and its derivatives, which provided the necessary building blocks for the construction of the thiadiazole ring.

The first description of a 1,3,4-thiadiazole (B1197879) compound is credited to Fischer in 1882.[1] However, it was the seminal work of M. Freund and F. Kuh in 1890 that truly elucidated the fundamental nature of the 1,3,4-thiadiazole ring system.[1] Their research laid the groundwork for future explorations into the synthesis and properties of this class of compounds. Shortly after, in 1894, Busch reported a synthesis of a thiadiazole derivative by reacting hydrazine sulfate (B86663) with carbon disulfide, further expanding the synthetic repertoire available to chemists of the era.[2]

While these early works focused on the broader class of 1,3,4-thiadiazoles, the specific synthesis of the parent compound, This compound , emerged from this foundational knowledge.

The First Synthesis and Early Methodologies

The initial synthesis of this compound is attributed to Freund and Kuh . Their pioneering work, building upon the understanding of hydrazine chemistry, established a viable pathway to this symmetrical diamino-substituted heterocycle.

Freund and Kuh's Synthesis (Conceptual Pathway)

Freund and Kuh's approach involved the reaction of a hydrazine derivative with a source of a C-S-C unit, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring. While the exact, detailed protocol from their original publication requires access to historical chemical archives, the conceptual workflow can be represented as follows:

Caption: Conceptual workflow of Freund and Kuh's synthesis.

Evolution of Synthetic Methodologies

Following the initial discovery, the synthesis of this compound and its derivatives has been refined and expanded upon, leading to more efficient and versatile methods.

Synthesis from Bithiourea

A common and effective method for the preparation of this compound involves the oxidative cyclization of bithiourea. This method is valued for its relative simplicity and good yields.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottomed flask, introduce 30 g (0.2 mol) of bithiourea.

-

Oxidizing Agent Addition: Add 40 mL of 3% hydrogen peroxide (H₂O₂) to the flask.

-

Reaction Conditions: The mixture is refluxed at a temperature of 50–60 °C for 1 hour with continuous stirring.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Caption: Synthesis of this compound from bithiourea.

Synthesis from Semicarbazide (B1199961) Hydrochloride

Another widely used method starts from the readily available semicarbazide hydrochloride. This pathway offers an alternative route to the target molecule.

Experimental Protocol:

-

Starting Material: Begin with semicarbazide hydrochloride.

-

Reaction with a Thio-source: The semicarbazide hydrochloride is reacted with a suitable thiocarbonyl source, such as thiophosgene (B130339) or carbon disulfide, in the presence of a base to neutralize the generated HCl.

-

Cyclization: The intermediate formed undergoes intramolecular cyclization to yield the this compound ring.

-

Workup and Purification: The product is isolated through filtration and purified by recrystallization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value |

| Molecular Formula | C₂H₄N₄S |

| Molar Mass | 116.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 232-235 °C |

| Solubility | Sparingly soluble in cold water, soluble in hot water and polar organic solvents. |

| pKa | Not readily available |

Historical Significance and Modern Applications